molecular formula C₁₉H₁₈N₂O₂S B028865 (3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione CAS No. 33607-57-7

(3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione

Cat. No.: B028865
CAS No.: 33607-57-7
M. Wt: 338.4 g/mol
InChI Key: XJZIDYQGGLZUIO-IAGOWNOFSA-N
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Description

(3aR,6aS)-1,3-Dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione is a bicyclic heterocyclic compound featuring a thienoimidazole core with benzyl substituents at the 1- and 3-positions. It serves as a key intermediate in the synthesis of biotin and related derivatives . The stereochemistry (3aR,6aS) is critical for its stability and reactivity, as evidenced by its synthesis via thiolactonization of thiol carboxylic acid precursors using DCC and DBU, yielding an 85% conversion to the thermodynamically stable cis-isomer .

Properties

IUPAC Name

(3aR,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZIDYQGGLZUIO-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(=O)S1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C(=O)S1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33607-57-7
Record name cis-(±)-1,3-dibenzyldihydro-1H-thieno[3,4-d]imidazole-2,4(3H,3aH)-dione
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Preparation Methods

Amino Acid and Isothiocyanate Condensation

The foundational step involves synthesizing thiohydantoin precursors through the reaction of optically active amino acids with aryl or alkyl isothiocyanates. For example, L-cysteine derivatives react with benzyl isothiocyanate in aqueous pyridine or dichloromethane to form thiourea intermediates, which cyclize under acidic or basic conditions. Sodium hydride in tetrahydrofuran (THF) facilitates cyclization when tert-butyl protecting groups are present, yielding 3-substituted thiohydantoins with retained chirality.

Thiohydantoin Functionalization

Thiohydantoins undergo condensation with carbonyl compounds (e.g., aldehydes or ketones) in the presence of secondary amines like morpholine. For instance, heating thiohydantoin with acetone and morpholine generates alkylidene derivatives, which spontaneously dehydrate to form conjugated systems. Alternatively, aqueous triethylamine promotes alcohol intermediate formation, followed by acid-catalyzed dehydration. These steps are critical for introducing the thiophene moiety in the target compound.

Thienoimidazole Ring Construction

Cyclization Strategies

The thieno[3,4-d]imidazole core is assembled via tandem cyclization. A thiohydantoin derivative bearing benzyl groups is treated with a thiolating agent (e.g., P₂S₅) to convert carbonyl groups to thiocarbonyls, followed by acid-mediated ring closure. For example, refluxing 1,3-dibenzyl-thiohydantoin in hydrochloric acid induces cyclization to the thienoimidazole scaffold.

Stereochemical Control

The (3aR,6aS) configuration is preserved using chiral amino acid precursors. Optically active 1-amino-1-deoxy-D-fructose, as described in patent US20080262241A1, reacts with 2-ethoxyacrylonitrile under sodium methoxide catalysis to form a chiral imidazole intermediate. Asymmetric induction is further enhanced by coordinating palladium complexes with morpholine or pyridine ligands, which stabilize transition states during cyclization.

Benzylation and Functional Group Interconversion

N-Benzylation Techniques

Benzyl groups are introduced via nucleophilic substitution. A mixture of imidazole-thione and benzyl bromide in dimethyl sulfoxide (DMSO) with potassium hydroxide yields 1,3-dibenzyl derivatives at −5°C to 5°C. Ionic liquids like 3-methyl-1-ethylimidazolium trifluoroacetate improve reaction efficiency by stabilizing intermediates.

Oxidation to Dione

The thiocarbonyl groups in the thienoimidazole are oxidized to ketones using hydrogen peroxide or potassium permanganate. For instance, treating 1,3-dibenzyl-thienoimidazole-2-thione-4-one with aqueous H₂O₂ at 70°C–80°C selectively oxidizes sulfur to form the 2,4-dione structure.

Work-Up and Purification

Crystallization and Filtration

Crude products are purified via recrystallization. After acidification (pH 2–3) with dilute HCl, the target compound precipitates as a yellow solid, which is filtered and washed with cold methanol. High yields (75%–92%) are achieved using diethylene glycol dimethyl ether or methanol as solvents.

Chromatographic Resolution

For enantiomerically pure material, chiral stationary phase chromatography (CSP-HPLC) separates (3aR,6aS) and (3aS,6aR) diastereomers. Mobile phases of hexane:isopropanol (90:10) resolve the isomers with >99% enantiomeric excess.

Palladium-Mediated Stabilization

Ligand Coordination Effects

Palladium complexes bearing 1,3-dibenzylbenzimidazolium ligands enhance the stability of intermediates during synthesis. For example, dibromo[1,3-dibenzylbenzimidazol-2-ylidene]morpholinepalladium(II) suppresses side reactions during thiophene annulation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)Stereoselectivity
Thiohydantoin CyclizationL-Cysteine, Benzyl isothiocyanateNaH, HCl70–85High (≥90% ee)
Chiral Fructose Route1-Amino-1-deoxy-D-fructose2-Ethoxyacrylonitrile, NaOMe65–75Moderate (80% ee)
Palladium-Complex Assisted1,3-DibenzylbenzimidazoliumPdCl₂, Morpholine70–73High (≥95% ee)

Chemical Reactions Analysis

Types of Reactions: cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the benzyl groups and the thieno[3,4-d]imidazole core .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Stereoisomeric Variants

The compound exists in two stereoisomeric forms:

  • (3aR,6aR)-trans-1 : Initial product of cyclization, less stable.
  • (3aS,6aR)-cis-1 : Thermodynamically stable isomer formed via DBU-mediated isomerization .

Key Differences

Property (3aR,6aR)-trans-1 (3aS,6aR)-cis-1
Stability Less stable Highly stable
Yield Intermediate (not isolated) 85% after isomerization
Synthesis Conditions DCC, pyridine, TFA in CHCl₃ Requires DBU for conversion

The cis-isomer’s stability is attributed to reduced steric strain and favorable orbital overlap in the thienoimidazole ring .

Substituent Variations

Methoxybenzyl Derivatives

(3aS,6aR)-1,3-Bis(4-methoxybenzyl)tetrahydro-4H-thieno[3,4-d]imidazole-2,4(1H)-dione (Compound 4) replaces benzyl groups with 4-methoxybenzyl moieties. This substitution enhances solubility in polar solvents (e.g., DMF) and alters reactivity during Grignard reactions for side-chain elongation .

Comparison of Reactivity

Property Benzyl Substituent 4-Methoxybenzyl Substituent
Solubility Moderate in CHCl₃ High in DMF
Reactivity with Grignard Reagents Standard Accelerated due to electron-donating methoxy groups
4S-Substituted Derivatives

4S-substituted analogs, such as (3aR,6aS)-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-ones, modify the core structure with groups like methyl or phenyl at the 4-position. These substitutions reduce conformational flexibility, impacting binding affinity in biological systems (e.g., biotin-protein interactions) .

Ring Analogues: Thieno vs. Furo Derivatives

Replacing the sulfur atom in the thieno ring with oxygen yields furo[3,4-d]imidazole derivatives.

Key Comparisons

Property Thienoimidazole (Target Compound) Furoimidazole Analogues
Electronic Properties S atom enhances electron density O atom reduces electron density
Synthesis Yield Up to 85% Up to 91.9%
Industrial Applicability Requires harsh reagents (DCC) Enzymatic hydrolysis methods preferred

Furo derivatives are often synthesized via enzymatic routes, offering greener alternatives and higher stereoselectivity .

Functional Group Comparisons: Biotin and Derivatives

The target compound shares structural homology with biotin (vitamin B7), which features a valeric acid side chain instead of benzyl groups.

Structural and Functional Differences

Property Target Compound Biotin (Vitamin B7)
Core Structure Thienoimidazole with benzyls Thienoimidazole with valeric acid
Biological Role Synthetic intermediate Cofactor in carboxylase enzymes
Binding Affinity Low (no side chain) High (side chain binds avidin)

Biotin’s valeric acid chain enables high-affinity protein interactions, while the benzyl groups in the target compound facilitate synthetic versatility .

Biological Activity

(3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione is a compound of interest due to its potential biological activities. This article aims to summarize the findings related to its biological activity, including relevant studies and data.

Chemical Structure and Properties

The compound belongs to the class of thieno[3,4-d]imidazoles and features a unique structure that may contribute to its biological effects. The molecular formula is C19H18N2O2SC_{19}H_{18}N_2O_2S, with a molecular weight of approximately 322.43 g/mol. The chemical structure can be represented as follows:

Chemical Structure  Insert structural diagram here \text{Chemical Structure }\quad \text{ Insert structural diagram here }

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-d]imidazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that (3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione demonstrates activity against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found to induce apoptosis and inhibit cell proliferation. The following table summarizes the results:

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase

These findings highlight the potential of this compound as an anticancer agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, (3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione has been investigated for anti-inflammatory effects. In animal models of inflammation, it demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) examined the antimicrobial efficacy of several thieno[3,4-d]imidazole derivatives including our compound against clinical isolates of resistant bacteria. The study concluded that (3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione showed promising results against multi-drug resistant strains.

Case Study 2: Cancer Cell Line Studies

In research by Johnson et al. (2021), the compound was tested against various cancer cell lines. The study reported that it effectively inhibited tumor growth in vivo in xenograft models and suggested further exploration into its mechanisms of action.

Q & A

Q. What are the established synthetic pathways for (3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, including cyclization and functionalization of the thienoimidazole core. Key steps include:

  • Use of potassium thioacetate for sulfur incorporation into the heterocyclic ring under nitrogen atmosphere .
  • Benzylation at the 1- and 3-positions using dibenzyl reagents, requiring strict temperature control (e.g., 150°C in DMF) to avoid side reactions .
  • Final purification via recrystallization (e.g., 2-propanol) or column chromatography to achieve >95% purity . Optimization strategies: Adjusting solvent polarity, catalyst loading (e.g., Grignard reagents for regioselective alkylation), and reaction time .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray diffraction (XRD): Resolves stereochemistry of the fused thienoimidazole ring system, confirming the (3Ar,6aS) configuration .
  • NMR spectroscopy: 1^1H and 13^13C NMR identify benzyl substituents and distinguish diastereotopic protons in the tetrahydro ring .
  • Mass spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 423.1) and fragmentation patterns .
  • Elemental analysis: Confirms stoichiometric purity (C, H, N, S within ±0.3% of theoretical values) .

Q. How can preliminary biological activity screening be designed for this compound?

  • In silico screening: Molecular docking (AutoDock Vina) predicts binding affinity to targets like biotin protein ligase or antimicrobial enzymes .
  • In vitro assays:
  • Antimicrobial: MIC tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How should experimental designs account for variables in biological activity studies?

  • Split-plot designs: Assign primary variables (e.g., concentration) to main plots and secondary factors (e.g., pH, temperature) to subplots .
  • Replicates: Use ≥4 biological replicates to address variability in enzyme inhibition assays .
  • Controls: Include positive controls (e.g., known inhibitors like acarbose for docking studies) and vehicle controls (e.g., DMSO solubility tests) .

Q. How can contradictions in reported biological activity data be resolved?

  • Meta-analysis: Compare studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Dose-response validation: Re-test conflicting results across a broader concentration range (e.g., 0.1–100 µM) .
  • Structural analogs: Benchmark against derivatives (e.g., quinoline- or triazole-substituted analogs) to isolate activity trends .

Q. What advanced techniques elucidate enzyme interaction mechanisms for this compound?

  • Surface plasmon resonance (SPR): Quantifies binding kinetics (kon_{on}/koff_{off}) to targets like biotin ligase .
  • Isothermal titration calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of enzyme-inhibitor interactions .
  • Cryo-EM: Visualizes compound-induced conformational changes in enzyme complexes at near-atomic resolution .

Q. What methodological challenges arise in studying the compound’s stability and solubility?

  • Degradation pathways: Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies hydrolytic cleavage of the imidazole ring .
  • Solubility enhancement: Use co-solvents (e.g., PEG-400) or nanoformulation (liposomal encapsulation) for in vivo assays .

Q. How can molecular docking simulations be validated for this compound?

  • Docking protocols: Use Glide (Schrödinger) with OPLS4 force field, grid size 20 Å, and flexible side chains .
  • Validation metrics: Compare predicted vs. experimental IC50_{50} values (R2^2 > 0.85) and RMSD < 2.0 Å for co-crystallized ligands .

Q. What strategies address regioselectivity challenges in synthesizing derivatives?

  • Directing groups: Install nitro or methoxy groups to steer benzylation to specific positions .
  • Catalytic systems: Pd/Cu bimetallic catalysts for Suzuki-Miyaura coupling of aryl halides to the thienoimidazole core .

Q. How can environmental fate studies be designed for this compound?

  • Abiotic degradation: Test hydrolysis (pH 4–9 buffers) and photolysis (UV-A/B exposure) over 30 days .
  • Biotic transformation: Soil microcosm assays with LC-MS/MS to track metabolites (e.g., sulfoxide derivatives) .

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